Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as sodium azide, and involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate: Similar in structure but with a different pyrrolidine derivative.
Tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate: Another related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)14-8-9/h9,14H,6-8H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXKVPRHLCJVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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